molecular formula C13H17NO4S B595486 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 165947-51-3

6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B595486
CAS No.: 165947-51-3
M. Wt: 283.342
InChI Key: FMXNLUVFVPLYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (BOC) group is attached to the nitrogen atom in the pyridine ring . The exact structure could not be retrieved from the available resources.

Scientific Research Applications

  • Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) demonstrated that tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, underwent palladium-catalyzed coupling reactions with substituted arylboronic acids. This process produced a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting the compound's utility in organic synthesis (Wustrow & Wise, 1991).

  • Synthesis of Anticholinesterases : Pietsch, Nieger, and Gütschow (2007) synthesized N-Benzyltetrahydropyrido-anellated thiophene derivatives, including tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. These compounds were found to form monoclinic crystal systems and exhibited potential as anticholinesterases (Pietsch, Nieger, & Gütschow, 2007).

  • Schiff Base Compounds Synthesis : Çolak et al. (2021) described the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its coupling with aromatic aldehyde to afford Schiff base compounds. These compounds were characterized using various spectroscopic methods, highlighting their structural significance (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) explored the intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This study contributes to the synthetic methodology in heterocyclic chemistry (Moskalenko & Boev, 2014).

  • Introduction of N-Boc Groups into Amino Acids : Vorbrüggen (2008) described a method to introduce Boc (tert-butoxycarbonyl) groups into hindered amino acids using tert-butoxycarbonyl chloride, relevant to the field of peptide synthesis (Vorbrüggen, 2008).

  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Xue et al. (2002) presented the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, including those with tert-butoxycarbonyl groups. This research contributes to the field of asymmetric synthesis and pharmaceutical chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)19-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXNLUVFVPLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653344
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-51-3
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.